molecular formula C17H17N3O4 B1599867 N,N'-Bis(benzyloxycarbonyl)guanidine CAS No. 10065-79-9

N,N'-Bis(benzyloxycarbonyl)guanidine

Cat. No.: B1599867
CAS No.: 10065-79-9
M. Wt: 327.33 g/mol
InChI Key: WUPOXNUSSFCSGV-UHFFFAOYSA-N
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Description

N,N’-Bis(benzyloxycarbonyl)guanidine is an organic compound with the molecular formula C17H17N3O4. It is a derivative of guanidine, featuring two benzyloxycarbonyl (Cbz) protecting groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(benzyloxycarbonyl)guanidine can be synthesized through the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(benzyloxycarbonyl)guanidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(benzyloxycarbonyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(benzyloxycarbonyl)guanidine has several applications in scientific research:

    Chemistry: Used as a protecting group for guanidine in organic synthesis, facilitating the preparation of complex molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.

    Industry: Employed in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Comparison: N,N’-Bis(benzyloxycarbonyl)guanidine is unique due to its dual benzyloxycarbonyl protecting groups, which provide enhanced stability and selectivity in synthetic applications. Compared to other guanidine derivatives, it offers greater versatility in multi-step synthesis and is particularly useful in the preparation of complex molecules .

Biological Activity

N,N'-Bis(benzyloxycarbonyl)guanidine is a guanidine derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features two benzyloxycarbonyl (Cbz) protective groups attached to the guanidine core. This structural configuration enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological applications.

The biological activity of this compound is largely attributed to the guanidine moiety, which is known to interact with several biological targets:

  • Acetylcholine Release : Guanidine enhances the release of acetylcholine following nerve impulses, which is crucial for neurotransmission in the central nervous system.
  • Muscle Cell Membrane Dynamics : It slows the rates of depolarization and repolarization in muscle cell membranes, impacting muscle contraction and relaxation.

Biochemical Pathways

This compound participates in various biochemical pathways:

  • Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of enzyme inhibitors and receptor antagonists, particularly those targeting the central nervous system and cardiovascular diseases.
  • Guanidine Derivatives Formation : Through deprotection or hydrolysis, free guanidine derivatives are formed, which can exhibit distinct biological activities.

Antiviral Properties

Research indicates that guanidine-containing compounds have antiviral activity. For instance, derivatives such as 4-guanidino-Neu5Ac2en (GG167) have been shown to inhibit neuraminidase, a key enzyme for influenza virus infection. This compound demonstrates significant inhibitory activity against both influenza A and B viruses .

Enzyme Inhibition

This compound has been utilized in the development of enzyme inhibitors. Its ability to modify enzyme activity through interaction with active sites makes it a valuable tool in drug design .

Case Studies

  • Antiviral Research : A study highlighted the synthesis of guanidine derivatives that effectively inhibit viral replication by targeting neuraminidase. These compounds were shown to possess potent antiviral properties, leading to their development as potential therapeutic agents against influenza .
  • Neurotransmission Studies : Experimental data demonstrated that this compound enhances synaptic transmission by modulating acetylcholine release. This effect was observed in both in vitro and in vivo models, suggesting its potential utility in treating neurodegenerative diseases.

Applications in Medicine

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development : It is employed in creating drugs targeting neurological disorders due to its ability to influence neurotransmitter dynamics.
  • Chemical Synthesis : Used as a protecting group for guanidines in organic synthesis, facilitating the preparation of complex molecules.

Properties

CAS No.

10065-79-9

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate

InChI

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)

InChI Key

WUPOXNUSSFCSGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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